molecular formula C7H12ClN3OS B2919745 2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride CAS No. 2503208-42-0

2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride

Cat. No.: B2919745
CAS No.: 2503208-42-0
M. Wt: 221.7
InChI Key: VWAUEFXFDXBKJW-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride is a heterocyclic compound that contains both piperazine and thiazole moieties. These structural units are commonly found in pharmacologically active compounds and are known for their diverse biological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride typically involves multi-step procedures. One common method includes the reaction of piperazine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. The use of automated reactors and continuous flow systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Exhibits antimicrobial properties.

    Piperazinyl benzothiazole/benzoxazole derivatives: Investigated for their anticancer potential.

Uniqueness

2-Piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride is unique due to its specific combination of piperazine and thiazole moieties, which confer distinct biological activities.

Properties

IUPAC Name

2-piperazin-1-yl-1,3-thiazol-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c11-6-5-12-7(9-6)10-3-1-8-2-4-10;/h5,8,11H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAUEFXFDXBKJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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